Ethyl 3-cyano-3-methyl-2-oxopropanoate is an organic compound with the chemical formula and a molecular weight of 155.15 g/mol. It is classified as a cyano compound and an ester, notable for its unique structure which features a cyano group and a ketone functionality. The compound is identified by its CAS number 524729-53-1 and has various applications in organic synthesis, pharmaceuticals, and agrochemicals .
Ethyl 3-cyano-3-methyl-2-oxopropanoate has been recognized for its potential biological activity. It serves as an intermediate in the synthesis of various biologically active molecules, making it valuable in medicinal chemistry. Its derivatives may exhibit pharmacological properties that could be explored further in drug development .
The synthesis of ethyl 3-cyano-3-methyl-2-oxopropanoate can be achieved through several methods, with one common approach involving:
Industrial production often mirrors this synthetic route but is optimized for higher yields and purity through processes such as distillation and recrystallization .
Ethyl 3-cyano-3-methyl-2-oxopropanoate has diverse applications across various fields:
Ethyl 3-cyano-3-methyl-2-oxopropanoate can be compared to several similar compounds, each differing slightly in structure and reactivity:
Compound Name | Structural Differences | Unique Properties |
---|---|---|
Ethyl 3-cyano-2-oxopropanoate | Lacks the methyl group at position 3 | Different reactivity profile |
Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate | Contains a phenyl group | Altered chemical properties due to phenyl |
Ethyl 2-cyano-3-methyl-2-butenoate | Different positional isomer | Exhibits different reactivity patterns |
These comparisons highlight ethyl 3-cyano-3-methyl-2-oxopropanoate's unique combination of functional groups, which contributes to its distinct reactivity and applications across various scientific fields.